1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The presence of the trimethoxysilyl group in its structure makes it particularly interesting for applications involving surface modification and catalysis.
Preparation Methods
The synthesis of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1-methylimidazole with 3-chloropropyltrimethoxysilane, followed by the addition of iodine to form the iodide salt. The reaction conditions usually include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in creating cross-linked polymeric structures.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Surface Modification: The compound is employed in the modification of surfaces to enhance their properties, such as hydrophobicity, adhesion, and biocompatibility.
Material Science: It is used in the preparation of hybrid materials and nanocomposites, where its ability to form siloxane bonds is advantageous.
Biomedical Applications: The compound’s unique structure allows it to be used in drug delivery systems and as a component in bioactive coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide involves its ability to interact with various molecular targets through its imidazolium and trimethoxysilyl groups. The imidazolium group can participate in ionic interactions, while the trimethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to act as an effective catalyst and surface modifier .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide include:
1-Methyl-3-[3-(triethoxysilyl)propyl]-imidazolium chloride: This compound has similar properties but with triethoxysilyl groups instead of trimethoxysilyl groups.
3-(Trimethylsilyl)-1-propanol: This compound contains a trimethylsilyl group and is used in similar applications involving surface modification.
3-(Methacryloyloxy)propyltrimethoxysilane: This compound is used in the preparation of polymeric materials and has similar silane functionality.
The uniqueness of this compound lies in its combination of imidazolium and trimethoxysilyl groups, which provide a versatile platform for various applications in catalysis, material science, and biomedical fields.
Properties
CAS No. |
397330-33-5 |
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Molecular Formula |
C10H23IN2O3Si |
Molecular Weight |
374.29 g/mol |
IUPAC Name |
trimethoxy-[3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propyl]silane;iodide |
InChI |
InChI=1S/C10H22N2O3Si.HI/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8H,5-6,9-10H2,1-4H3;1H |
InChI Key |
YFGJHABKHJJFOG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC.[I-] |
Origin of Product |
United States |
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